rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
rac-(1S,2S,4R)-7-Azabicyclo[221]heptane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the carboxylic acid group and the hydrochloride salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The carboxylic acid group is then introduced through a series of reactions, and the final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms.
Scientific Research Applications
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride
- rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Uniqueness
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylic acid group at the 2-position. This structural arrangement can lead to different chemical and biological properties compared to similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-GAJRHLONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C[C@@H]1N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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